Product packaging for DMTr-TNA A(Bz)-amidite(Cat. No.:)

DMTr-TNA A(Bz)-amidite

Cat. No.: B13705992
M. Wt: 843.9 g/mol
InChI Key: QDGHMYBPKHSPSZ-BZWOVQDPSA-N
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Description

DMTr-TNA A(Bz)-amidite is a phosphoramidite monomer designed for the chemical synthesis of DNA oligonucleotides, specifically those incorporating threose nucleic acid (TNA) nucleotides . TNAs are a key focus in the development of orthogonal genetic systems and synthetic biology due to their potential for novel information storage and functionality, distinct from natural nucleic acids . As a purine nucleoside analog, this compound and its related class of molecules are investigated for broad antitumor activity, with research mechanisms that may include the inhibition of DNA synthesis and the induction of apoptosis, particularly in studies targeting indolent lymphoid malignancies . The product is supplied with a dimethoxytrityl (DMT) protecting group and requires storage at frozen temperatures to ensure stability . This product is intended for research purposes only and is not approved for human diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H50N7O7P B13705992 DMTr-TNA A(Bz)-amidite

Properties

Molecular Formula

C46H50N7O7P

Molecular Weight

843.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1

InChI Key

QDGHMYBPKHSPSZ-BZWOVQDPSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies of Dmtr Tna A Bz Amidite

Synthetic Routes to Threofuranosyl Nucleosides

The journey to DMTr-TNA A(Bz)-amidite begins with the construction of the core threofuranosyl nucleoside. This involves creating the threose sugar and subsequently attaching the adenine (B156593) nucleobase.

Derivatization from Precursor Carbohydrates

The synthesis of the threofuranosyl sugar component often starts from readily available carbohydrate precursors. A common and scalable approach utilizes L-ascorbic acid (Vitamin C). wpmucdn.comwpmucdn.com This method involves the oxidative cleavage of L-ascorbic acid to yield L-threonic acid. wpmucdn.comwpmucdn.com The L-threonic acid is then converted to a lactone, which is subsequently benzoylated to form 2,3-di-O-benzoyl-L-threonolactone. wpmucdn.com This intermediate undergoes reduction, typically with diisobutylaluminium hydride (DIBAL-H), to produce the corresponding lactol, which is then acetylated to yield 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose, a key glycosyl donor. wpmucdn.com

An alternative strategy for synthesizing the threose sugar involves a cycloaddition reaction. nih.gov This method utilizes a [4+2] cycloaddition between a glycal and an azodicarboxylate to produce a cycloadduct that can be further processed to yield the desired threofuranosyl ring system. nih.gov

PrecursorKey IntermediatesFinal Sugar DerivativeReference
L-Ascorbic AcidL-Threonic acid, 2,3-di-O-benzoyl-L-threonolactone1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose wpmucdn.com
(R)-β-hydroxy-γ-butyrolactoneGlycalCycloadduct for further nucleosidation nih.gov
L-Ascorbic AcidCalcium L-threonateUniversal glycosyl donor wpmucdn.com

Glycosylation Reactions for Nucleobase Attachment

With the activated threose sugar in hand, the next crucial step is the attachment of the adenine nucleobase, a process known as glycosylation. The Vorbrüggen glycosylation is a widely employed method for this transformation. nih.govwpmucdn.com This reaction involves coupling a protected nucleobase, such as N6-benzoyl adenine, with the activated sugar donor, like 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose, in the presence of a Lewis acid catalyst, commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wpmucdn.comwpmucdn.com

A significant challenge in the glycosylation of purine (B94841) nucleobases is achieving regioselectivity, as the reaction can occur at either the N9 or N7 position of the purine ring. wpmucdn.comtandfonline.com To favor the desired N9 isomer, reaction conditions can be optimized, for instance, by heating the reaction mixture in a suitable solvent like toluene. wpmucdn.com Another approach to ensure high regioselectivity is the use of a modified guanine (B1146940) nucleobase, 2-amino-6-chloropurine, which consistently yields the N9 regioisomer. tandfonline.com Following glycosylation, any remaining protecting groups on the sugar, such as silyl (B83357) ethers, are removed to yield the threofuranosyl nucleoside. wpmucdn.com

Phosphoramidite (B1245037) Derivatization Chemistry

Once the N6-benzoyl-protected adenine threofuranosyl nucleoside is synthesized, it must be converted into a phosphoramidite, the reactive monomer required for solid-phase oligonucleotide synthesis. This involves a sequence of protection and phosphitylation steps.

Introduction of the Dimethoxytrityl (DMTr) Protecting Group

The first step in this derivatization is the selective protection of the 3'-hydroxyl group of the threofuranosyl nucleoside with a dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for automated DNA and TNA synthesis, as it masks the hydroxyl group that will not be involved in the phosphodiester bond formation during the current synthesis cycle but needs to be deprotected for the subsequent cycle. nih.govacs.org The reaction is typically carried out using DMT-chloride in the presence of a base like pyridine. tandfonline.com However, due to the presence of two secondary hydroxyls (2'-OH and 3'-OH) in the threose sugar, this reaction can sometimes lead to a mixture of 2'-O-DMTr and 3'-O-DMTr regioisomers, necessitating careful chromatographic separation. wpmucdn.comnih.govacs.org

Phosphitylation for Amidite Formation

With the 3'-hydroxyl group protected by the DMTr group, the final step is the phosphitylation of the 2'-hydroxyl group to form the phosphoramidite. This reaction introduces the reactive phosphorus(III) moiety. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. tandfonline.com The reaction is performed in an anhydrous solvent in the presence of a weak base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. tandfonline.com The resulting this compound is then purified, often by precipitation, to yield a stable, solid product ready for use in oligonucleotide synthesizers. wpmucdn.com

Advanced Research Directions and Methodological Innovations

Synthesis of Modified DMTr-TNA A(Bz)-amidite Analogues

To enhance the functionality of TNA and tailor its properties for specific applications, researchers are actively exploring the synthesis of modified TNA analogues. These modifications can be broadly categorized into alterations of the nucleobase, the sugar backbone, or both.

Modifying the nucleobases of TNA can introduce novel functionalities, such as altered base pairing properties, enhanced catalytic activity, or the ability to participate in specific chemical reactions. One area of focus has been the synthesis of 7-deaza-7-modified purine (B94841) analogues. For instance, a synthetic route to 7-deaza-7-modified guanosine (B1672433) TNA triphosphate (tGTP) and its corresponding phosphoramidite (B1245037) has been developed. rsc.org These modifications can be useful for introducing chemical groups that can be further functionalized, for example, through click chemistry.

Another avenue of exploration is the expansion of the genetic alphabet of TNA beyond the canonical four bases (A, T, G, C). scitechdaily.com The development of TNA with additional, unnatural base pairs could significantly increase the information storage capacity and functional potential of this synthetic genetic polymer. scitechdaily.com This could lead to the development of TNA aptamers and enzymes (threozymes) with novel binding and catalytic capabilities. scitechdaily.comwikipedia.org

Table 1: Examples of Nucleobase Modifications in TNA and Their Potential Applications

Modification Example Potential Application
7-deazapurines 7-deaza-7-modified guanosine Introduction of functional groups for labeling and conjugation
Expanded Genetic Alphabet Unnatural base pairs Increased information storage, novel aptamer and threozyme development
Fluorescent Labeling Attachment of fluorophores Probes for molecular detection and imaging

One notable example of backbone derivatization is the development of phosphonomethyl threosyl nucleic acid (tPhoNA), where a methylene (B1212753) group is introduced between the O3' and the phosphate (B84403) linker. acs.org This modification alters the spacing of the phosphate charges along the backbone, which can influence hybridization properties and biostability. acs.org Chimeric sequences containing both TNA and RNA (TRNA) or TNA and DNA have also been investigated to understand the impact of sugar-backbone heterogeneity on duplex stability and function. nih.gov These studies are crucial for applications where TNA needs to interact with natural nucleic acids.

Table 2: Backbone and Sugar Modifications in TNA and Their Effects

Modification Type Specific Example Effect on TNA Properties
Backbone Linkage Phosphonomethyl threosyl nucleic acid (tPhoNA) Alters backbone spacing, influences hybridization and biostability
Chimeric Sequences TNA-RNA (TRNA) hybrids Unpredictable duplex stabilities depending on the sequence context
Sugar Pucker Conformation of the threose ring Major impact on the overall structure of TNA and tPhoNA duplexes

Computational and Theoretical Modeling of TNA Structure and Interactions

These computational studies help to explain experimental observations, such as the high thermal stability of TNA:RNA duplexes. nih.gov By understanding the structural basis for TNA's hybridization properties, researchers can rationally design TNA sequences with specific binding affinities for target DNA or RNA molecules. Furthermore, modeling can guide the engineering of TNA-based nanostructures and molecular devices. acs.org

Development of High-Throughput Screening Assays for TNA Libraries

The development of TNA aptamers and threozymes relies on the ability to screen large libraries of TNA sequences for molecules with desired binding or catalytic activities. wikipedia.org High-throughput screening (HTS) methods are essential for this purpose. assaygenie.comox.ac.uk One of the most powerful HTS techniques for nucleic acid libraries is Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govmdpi.com

The SELEX process has been adapted for TNA to enable the in vitro selection of TNA aptamers against a wide range of targets, from small molecules to proteins. wikipedia.orgresearchgate.net This involves synthesizing a large, random library of TNA oligonucleotides, incubating it with the target of interest, partitioning the binding sequences from the non-binding ones, and amplifying the selected sequences using engineered TNA polymerases. wikipedia.orgosti.gov The availability of such polymerases that can transcribe DNA into TNA and reverse transcribe TNA back into DNA is a critical enabling technology for TNA-SELEX. wikipedia.org

Integration of TNA into Complex Molecular Systems and Nanotechnology

The programmability of Watson-Crick base pairing makes nucleic acids excellent building blocks for the construction of 2D and 3D nanostructures. nih.govnih.gov TNA is emerging as a valuable material in this field due to its unique properties. nih.gov Its resistance to nucleases enhances the biological stability of TNA-based nanostructures, a significant advantage for in vivo applications. nih.gov

Researchers have demonstrated the enzymatic synthesis of TNA at the 3' terminus of DNA oligonucleotides, creating DNA-TNA chimeras that are resistant to exonuclease digestion. nih.gov These chimeric oligonucleotides can be used as staple strands in the self-assembly of DNA origami nanostructures, thereby protecting the resulting structures from degradation in biological environments. nih.gov The integration of TNA into such complex molecular systems opens up new possibilities for the development of robust nanodevices for drug delivery, diagnostics, and molecular computing. researchgate.netscitechdaily.com

Q & A

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields across batches?

  • Methodological Answer: Apply ANOVA to compare yields (n ≥ 3 batches) under fixed parameters (e.g., temperature, reagent purity). Use Grubbs’ test to identify outliers caused by undetected moisture ingress (>0.3% water content) .

Data Presentation Guidelines

  • Tables : Include stepwise coupling efficiencies, impurity profiles, and solvent residuals. Use SI units and error margins (e.g., "Yield: 92.3% ± 1.2") .
  • Figures : Highlight comparative TmT_m data or degradation kinetics. Ensure UV-Vis spectra have labeled λmax\lambda_{\text{max}} and baselines .
  • Appendices : Provide raw NMR/HPLC chromatograms and synthesis protocols for reproducibility .

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